molecular formula C10H19N5O B6184353 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide CAS No. 2639405-85-7

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B6184353
CAS No.: 2639405-85-7
M. Wt: 225.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a chemical compound with the molecular formula C10H19N5O and a molecular weight of 225.3 g/mol . This compound is characterized by the presence of an azido group and a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 1-(propan-2-yl)piperidin-4-amine with acetic anhydride to form the corresponding acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .

Chemical Reactions Analysis

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with molecular targets through its azido group. The azido group can undergo bioorthogonal reactions, allowing the compound to be selectively modified or conjugated to other molecules without interfering with biological processes. This makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

2-azido-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can be compared with other azido-containing compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its versatility in chemical reactions and its applications in various fields of research.

Properties

CAS No.

2639405-85-7

Molecular Formula

C10H19N5O

Molecular Weight

225.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.